molecular formula C11H11NOS2 B13309949 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine

2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine

Cat. No.: B13309949
M. Wt: 237.3 g/mol
InChI Key: YPUKAHUQNJXVSZ-UHFFFAOYSA-N
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Description

2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine is an aromatic amine compound that features a thiophene ring structure. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine typically involves several steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting the 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine

Chemical Reactions Analysis

2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C11H11NOS2/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2

InChI Key

YPUKAHUQNJXVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CCN

Origin of Product

United States

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